![molecular formula C23H26O6 B4542803 4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one](/img/structure/B4542803.png)
4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one
Overview
Description
4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the butyl group and the trimethoxybenzyl moiety in its structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of 4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-butylphenol and 3,4,5-trimethoxybenzyl chloride.
Formation of Intermediate: The 4-butylphenol undergoes an alkylation reaction with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the chromen-2-one core structure.
Final Product:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols replace the methoxy groups.
Hydrolysis: Acidic or basic hydrolysis can cleave the ether linkage, resulting in the formation of phenolic and benzyl alcohol derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Preliminary studies suggest that the compound may exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can disrupt metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
4-butyl-7-hydroxy-2H-chromen-2-one: Lacks the trimethoxybenzyl group, resulting in different chemical and biological properties.
7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one: Lacks the butyl group, which may affect its solubility and reactivity.
4-butyl-7-methoxy-2H-chromen-2-one: Contains a methoxy group instead of the trimethoxybenzyl group, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-butyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one is a synthetic organic compound classified as a chromen-2-one derivative. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. The unique structural features, including the butyl group and the trimethoxybenzyl moiety, suggest that it may exhibit significant pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is . The compound's structure includes:
- Chromene core: A bicyclic structure that is characteristic of flavonoids.
- Butyl group: Enhances lipophilicity and may influence biological activity.
- Trimethoxybenzyl ether: May contribute to antioxidant and anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular processes.
- Receptor Modulation: Interaction with cellular receptors could modulate signal transduction pathways, influencing various physiological responses.
- Antioxidant Activity: The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, thus reducing oxidative stress in cells.
Antioxidant Activity
Research indicates that chromen-2-one derivatives possess significant antioxidant properties. The trimethoxy groups in this compound enhance its ability to neutralize free radicals, which can mitigate oxidative damage linked to various diseases.
Anti-inflammatory Effects
Studies have demonstrated that similar compounds exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The specific impact of this compound on these pathways remains to be fully elucidated through experimental studies.
Anticancer Potential
Preliminary studies suggest that chromen-2-one derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve induction of apoptosis or cell cycle arrest in cancerous cells. For instance, compounds structurally related to this compound have shown promising results against breast and colon cancer cell lines.
Antimicrobial Activity
There is evidence that chromen-2-one derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific efficacy of this compound against various pathogens needs further investigation.
Comparative Analysis with Similar Compounds
A comparative analysis with other chromen-2-one derivatives reveals distinct differences in biological activities based on structural variations:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
4-butyl-7-hydroxy-2H-chromen-2-one | Lacks trimethoxybenzyl group | Different antioxidant capacity |
7-(3,4,5-trimethoxybenzyl)chromen-2-one | Lacks butyl group | Altered solubility and reactivity |
4-butyl-7-methoxy-2H-chromen-2-one | Contains methoxy instead of trimethoxy | Variations in anticancer activity |
Case Studies and Research Findings
- Antioxidant Study : A study evaluated the antioxidant capacity of various chromen derivatives using DPPH and ABTS assays. Results indicated that compounds with methoxy groups exhibited higher scavenging activity compared to those without.
- Anti-inflammatory Research : In a model of inflammation induced by lipopolysaccharides (LPS), derivatives similar to this compound significantly reduced levels of TNF-alpha and IL-6.
- Cytotoxicity Assays : Testing against MCF-7 (breast cancer) and HT29 (colon cancer) cell lines revealed that certain chromen derivatives induced apoptosis at micromolar concentrations.
Properties
IUPAC Name |
4-butyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O6/c1-5-6-7-16-12-22(24)29-19-13-17(8-9-18(16)19)28-14-15-10-20(25-2)23(27-4)21(11-15)26-3/h8-13H,5-7,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKFXGCCDGMERR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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